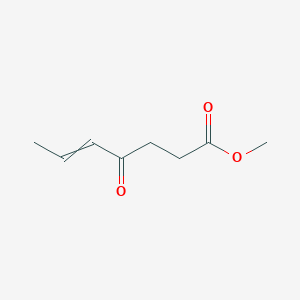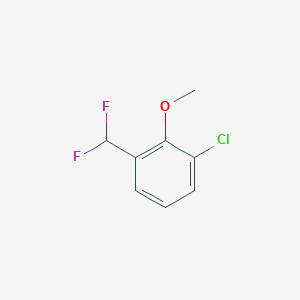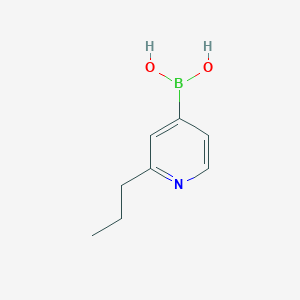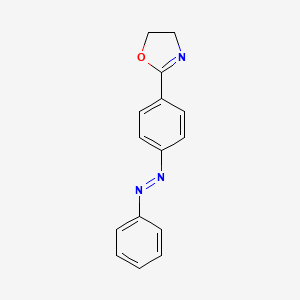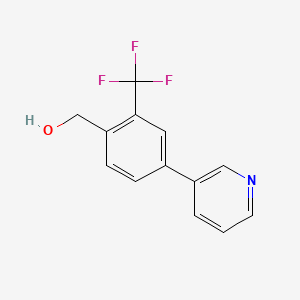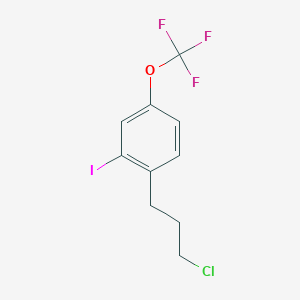
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a chloropropyl group, an iodine atom, and a trifluoromethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the desired functional groups.
-
Synthetic Routes and Reaction Conditions
Step 1: The benzene ring is first functionalized with a trifluoromethoxy group through a nucleophilic aromatic substitution reaction.
Step 2:
Step 3: The chloropropyl group is then introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
-
Substitution
- The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions, forming various derivatives.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols, alkoxides.
-
Major Products
- Oxidation products: Carboxylic acids, ketones.
- Reduction products: Alcohols, alkanes.
- Substitution products: Amines, thiols, alkoxides derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of molecular probes for biological imaging and diagnostics.
-
Medicine
- Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
-
Pathways Involved
- The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-2-iodo-4-(methoxy)benzene
-
Uniqueness
- The presence of the trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- The combination of iodine and chloropropyl groups provides versatility in further functionalization and derivatization.
Propiedades
Fórmula molecular |
C10H9ClF3IO |
|---|---|
Peso molecular |
364.53 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
KZKXCQHSJGIAAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



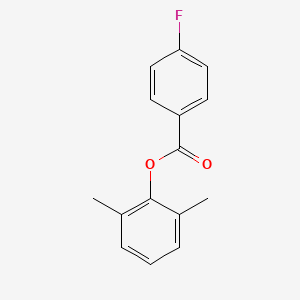
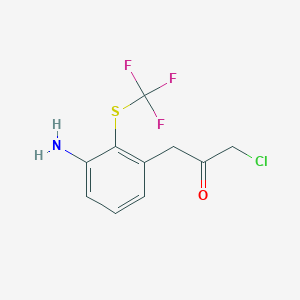
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)
